15-Hydroxyicosanoic acid

描述

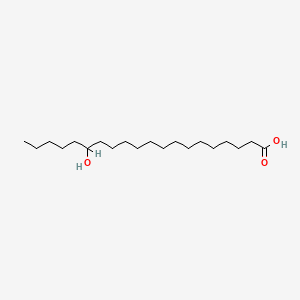

15-Hydroxyicosanoic acid (15-HIA) is a hydroxy fatty acid derived from icosanoic acid (C20:0), featuring a hydroxyl group at the 15th carbon. 15-HETE is synthesized via the 15-lipoxygenase (15-LOX) pathway from arachidonic acid (C20:4) and plays roles in inflammation resolution, vascular regulation, and immune modulation .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 15-Hydroxyicosanoic acid typically involves the hydroxylation of icosanoic acid. This can be achieved through various chemical reactions, including the use of oxidizing agents such as potassium permanganate or osmium tetroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation at the 15th carbon position.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation processes. Specific strains of bacteria or yeast can be engineered to produce the desired hydroxylated fatty acid through metabolic pathways. This method offers a more sustainable and environmentally friendly approach compared to traditional chemical synthesis .

化学反应分析

Types of Reactions: 15-Hydroxyicosanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.

Reduction: The hydroxyl group can be reduced to form a saturated hydrocarbon.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide under acidic or basic conditions.

Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or lithium aluminum hydride.

Substitution: Halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., alkyl halides) under appropriate conditions.

Major Products:

Oxidation: Formation of 15-ketoicosanoic acid or 15-carboxyicosanoic acid.

Reduction: Formation of 15-icosanol.

Substitution: Formation of 15-halogenated icosanoic acid or 15-alkylated icosanoic acid

科学研究应用

15-Hydroxyicosanoic acid has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other complex molecules and as a standard in analytical chemistry.

Biology: Studied for its role in cellular metabolism and signaling pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of biodegradable polymers and surfactants

作用机制

The mechanism of action of 15-Hydroxyicosanoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in fatty acid metabolism and influence cellular signaling pathways. The hydroxyl group at the 15th carbon position plays a crucial role in its biological activity, allowing it to interact with various proteins and receptors .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

15-HETE (15-Hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid)

- Structure : 20-carbon chain with four double bonds (5Z,8Z,11Z,13E) and a hydroxyl group at C15 .

- Biosynthesis: Produced via 15-LOX oxidation of arachidonic acid in neutrophils, eosinophils, and epithelial cells .

- Biological Roles :

- Research Applications : Biomarker for oxidative stress and inflammatory diseases (e.g., asthma, atherosclerosis) .

15-Hexadecynoic Acid

- Structure : 16-carbon alkyne fatty acid with a triple bond at C15 .

- Key Properties :

- Applications : Precursor for bioactive molecules (e.g., phytoestrogens) and tool for metabolic studies .

15-Hydroxypentadecanoic Acid

15-HEPE (15-Hydroxyeicosapentaenoic Acid)

- Structure : 20-carbon omega-3 fatty acid with five double bonds and a hydroxyl group at C15 .

- Biosynthesis: Derived from eicosapentaenoic acid (EPA, C20:5) via lipoxygenase .

- Function : Anti-inflammatory mediator in resolving phase of inflammation .

15-Methylhexadecanoic Acid

- Structure : Iso-branched 17-carbon fatty acid (C17H34O2) with a methyl group at C15 .

- Applications : Studied in bacterial lipid membranes and industrial surfactants .

Physicochemical and Functional Data

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

生物活性

15-Hydroxyicosanoic acid (15-HETE) is a bioactive lipid mediator derived from arachidonic acid through the action of lipoxygenase enzymes. It plays a significant role in various physiological and pathological processes, including inflammation, vascular function, and cellular apoptosis. This article explores the biological activity of 15-HETE, summarizing key research findings, mechanisms of action, and implications for health.

15-HETE exerts its biological effects primarily through its interaction with specific receptors and modulation of cellular pathways.

- Receptor Binding : 15-HETE binds to fatty acid binding proteins (FABPs), influencing lipid metabolism and signaling pathways. The dissociation constant (Kd) for 15-HETE is approximately 6.0 µM, indicating its affinity for FABPs compared to arachidonic acid, which has a Kd of about 2.1 µM .

- Inflammatory Response : It is involved in the regulation of inflammation by promoting the expression of pro-inflammatory cytokines and chemokines. In particular, it has been shown to activate cytotoxic T cells, leading to increased apoptosis in pulmonary arterial endothelial cells .

Biological Effects

The biological effects of 15-HETE are diverse and can be categorized as follows:

1. Inflammation and Immune Response

- Cytotoxic T Cell Activation : Research indicates that 15-HETE can induce pulmonary hypertension by activating CD8+ cytotoxic T cells, which increases endothelial cell apoptosis in the pulmonary vasculature .

- Oxidized Lipid Production : Intestinal epithelial cells exposed to 15-HETE secrete increased amounts of oxidized lipids, contributing to systemic inflammation .

2. Vascular Function

- Pulmonary Hypertension : Studies have demonstrated that dietary intake of 15-HETE leads to significant increases in pulmonary arterial pressure in mice, suggesting its role in vascular dysfunction .

- Endothelial Cell Dysfunction : Exposure to 15-HETE has been linked to increased apoptosis in pulmonary arterial endothelial cells, which may contribute to vascular remodeling and disease progression .

3. Metabolism

- Fatty Acid Metabolism : In Caco-2 cell studies, approximately 55% of incubated 15-HETE underwent beta-oxidation, generating ketone bodies and acetate that were subsequently incorporated into new fatty acids . This highlights its role in lipid metabolism and energy production.

Case Studies

Several studies have highlighted the effects of 15-HETE on biological systems:

- Study on Pulmonary Hypertension : In a controlled study involving mice fed a diet supplemented with 15-HETE, researchers observed a marked increase in mean right ventricular systolic pressure (RVSP), indicating the compound's potential role in inducing pulmonary hypertension through immune mechanisms .

- Cell Culture Experiments : Human pulmonary arterial endothelial cells cultured with 15-HETE exhibited increased rates of apoptosis when co-cultured with CD8+ T cells, further supporting the link between this fatty acid and immune-mediated endothelial damage .

Research Findings Summary Table

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing 15-Hydroxyicosanoic acid, and how can researchers ensure reproducibility?

- Methodology : Synthesis typically involves hydroxylation of eicosanoic acid derivatives or enzymatic oxidation. Key steps include:

- Optimizing reaction conditions (temperature, pH, catalysts) based on precursor stability .

- Using spectroscopic techniques (NMR, FT-IR) to confirm structural integrity .

- Documenting procedural details (e.g., solvent purity, reaction time) to enable replication, as per guidelines for experimental reproducibility .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural conformation?

- Methodology :

- Chromatography : HPLC or GC-MS to assess purity and detect byproducts .

- Spectroscopy : -NMR and -NMR for functional group identification; FT-IR for hydroxyl group validation .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound (e.g., anti-inflammatory vs. pro-inflammatory effects) be systematically addressed?

- Methodology :

- Meta-Analysis : Compare experimental conditions (e.g., cell lines, dosage) across studies to identify variables influencing outcomes .

- Dose-Response Studies : Conduct in vitro/in vivo assays at multiple concentrations to delineate biphasic effects .

- Pathway Mapping : Use bioinformatics tools (e.g., KEGG, STRING) to explore context-dependent signaling pathways .

- Data Contradiction Resolution : Apply error analysis frameworks (e.g., identifying instrument calibration gaps or biological model limitations) .

Q. What computational strategies are suitable for modeling this compound’s interactions with lipid membranes or receptors?

- Methodology :

- Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM36) to study lipid bilayer integration .

- Docking Studies : Employ AutoDock Vina to predict binding affinities with receptors like PPAR-γ .

- Quantum Mechanics (QM) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. How can researchers design experiments to investigate the environmental impact of this compound, particularly its aquatic toxicity?

- Methodology :

- Ecotoxicological Assays : Follow OECD guidelines for acute/chronic toxicity testing in Daphnia magna or algal models .

- Degradation Studies : Monitor hydrolysis/photolysis rates under varying pH and UV conditions .

- Analytical Validation : Use LC-MS/MS to quantify residual concentrations in water samples .

Q. Methodological Frameworks

Q. What criteria should guide the formulation of hypotheses about this compound’s metabolic pathways?

- Guidelines :

- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to define scope .

- Use PICO (Population, Intervention, Comparison, Outcome) for in vivo study design .

- Ensure hypotheses are testable via isotopic labeling (e.g., -tracers) to track metabolite formation .

Q. How should researchers structure a literature review to identify gaps in this compound research?

- Search Strategy :

- Use Boolean operators (e.g., "this compound AND biosynthesis NOT industrial") to filter irrelevant results .

- Prioritize primary sources from databases like PubMed or SciFinder, avoiding unreliable platforms (e.g., ) .

- Map trends via tools like VOSviewer to visualize understudied areas (e.g., epigenetic effects) .

Q. Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

- Methods :

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC values .

- ANOVA with Post Hoc Tests : Compare means across multiple groups; address outliers via Grubbs’ test .

- Error Propagation : Quantify uncertainties in LC-MS/MS measurements using Gaussian error models .

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?

- Resolution Steps :

- Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping peaks .

- Compare experimental data with computational predictions (e.g., ACD/Labs NMR Simulator) .

- Replicate synthesis under controlled conditions to rule out batch variability .

Q. Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Guidelines :

- Refer to GHS Category 2 standards for skin/eye protection (e.g., nitrile gloves, goggles) .

- Use fume hoods to minimize inhalation risks; store compounds in airtight containers .

- Include toxicity data in manuscripts to comply with journal safety reporting requirements .

属性

IUPAC Name |

15-hydroxyicosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h19,21H,2-18H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLERHOKJGPAHCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCCCCCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00993908 | |

| Record name | 15-Hydroxyicosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73179-99-4 | |

| Record name | 15-Hydroxyeicosanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073179994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-Hydroxyicosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。